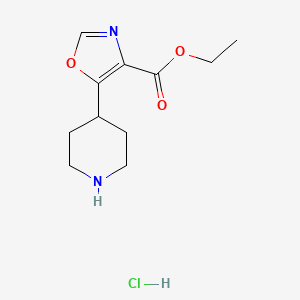

Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions . A stereolibrary of conformationally restricted oxazole-containing amino acids, including all isomers of 5–pyrrolydinyl- and 5-piperidinyloxazole-4-carboxylic acids, were designed and synthesized in three steps by the reaction of the corresponding N -Boc-protected amino acids and ethyl isocyanoacetate .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of this compound is likely to be similar, with the oxazole ring providing additional complexity.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Metabolism and Pharmacokinetics

Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride is involved in the metabolic fate and pharmacokinetics of various compounds, demonstrating its role in drug metabolism. For example, it is related to the conversion processes of irinotecan, a chemotherapeutic agent, into its active metabolite, SN-38, which is further processed through glucuronidation. This metabolic pathway is crucial for understanding the drug's therapeutic and side effect profile, particularly concerning treatment-related toxicities such as diarrhea (E. Gupta et al., 1994). Additionally, studies on compounds like CP-945,598, a cannabinoid CB1 receptor antagonist, highlight the extensive metabolization of such drugs, with this compound possibly playing a role in their pharmacokinetic profiles, indicating its significance in drug development and therapeutic application (Z. Miao et al., 2012).

Diagnostic and Treatment Applications

This compound's derivatives and related compounds are explored for diagnostic and treatment purposes in various medical conditions. For instance, PET studies utilizing compounds targeting the 5-HT(1A) receptors provide insights into psychiatric and neurodegenerative disorders, underscoring the chemical's potential in developing diagnostic tools (J. Passchier et al., 2000). Similarly, the treatment of carcinoid syndrome with telotristat ethyl, a tryptophan hydroxylase inhibitor, demonstrates how derivatives can effectively manage chronic conditions, offering a new avenue for symptom management and highlighting the compound's therapeutic applications (M. Kulke et al., 2017).

Role in Substance Toxicity Studies

Research on this compound also extends to its involvement in the study of substance toxicity and antidote efficacy. For example, understanding its kinetics and interactions provides valuable insights into treating ethylene glycol poisoning, demonstrating its importance in clinical toxicology (Edward W. Boyer et al., 2001).

将来の方向性

The future directions for research on Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride and similar compounds could involve further exploration of their pharmacological applications. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, these compounds have significant potential for future drug discovery and development.

作用機序

Target of Action

Compounds with a piperidine nucleus have been known to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets, possibly leading to changes in cellular processes such as cell proliferation .

Result of Action

Compounds of a similar group have shown a moderate effect primarily on renal cancer cell lines .

特性

IUPAC Name |

ethyl 5-piperidin-4-yl-1,3-oxazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-2-15-11(14)9-10(16-7-13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYREUBEHYSAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2768742.png)

![1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene](/img/structure/B2768743.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)

![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)

![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)